2,4-Dioxo-4-(thiophen-3-yl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dioxo-4-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-6(3-7(10)8(11)12)5-1-2-13-4-5/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDKWSCYRNCHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Dioxo 4 Thiophen 3 Yl Butanoic Acid
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections." For 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid, two primary disconnection strategies are evident.
The first and most common approach involves a C-C bond disconnection between the α- and β-carbons (C2 and C3), which corresponds to a Claisen condensation reaction. This pathway identifies a thiophen-3-yl methyl ketone (3-acetylthiophene) and an oxalate (B1200264) derivative (e.g., diethyl oxalate) as key precursors. This is a robust and widely used method for creating β-keto ester systems. masterorganicchemistry.com
A second strategic disconnection can be made at the bond between the thiophene (B33073) ring and the γ-carbonyl group (C4). This break corresponds to a Friedel-Crafts acylation reaction. stackexchange.com This approach envisions thiophene as the aromatic nucleophile and a four-carbon dicarbonyl species, such as malonyl chloride or a related derivative, as the acylating agent. The regioselectivity of this reaction is a critical consideration, as thiophene typically undergoes electrophilic substitution preferentially at the 2-position. stackexchange.com Therefore, strategies to direct acylation to the 3-position would be necessary for this approach to be successful.
These two disconnections form the basis for the primary synthetic routes discussed in the following sections.
Multistep Synthetic Routes to this compound
Based on the retrosynthetic analysis, several multistep synthetic pathways can be devised to construct the target molecule.
The Claisen condensation is a cornerstone reaction for forming β-keto esters from two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org For the synthesis of this compound, a "crossed" Claisen condensation is employed, where the enolizable ketone, 3-acetylthiophene (B72516), reacts with a non-enolizable ester, diethyl oxalate. masterorganicchemistry.com
The mechanism begins with the deprotonation of the α-carbon of 3-acetylthiophene by a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form a nucleophilic enolate. numberanalytics.comlibretexts.org This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the ethyl ester of the target molecule. A final hydrolysis step under acidic or basic conditions converts the ester to the desired carboxylic acid. The driving force for the condensation is the formation of the highly stabilized enolate of the resulting β-dicarbonyl product. organic-chemistry.org
Table 1: Representative Claisen Condensation Route
| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product |
| 1. Condensation | 3-Acetylthiophene | Diethyl oxalate | 1. Sodium ethoxide (NaOEt), Ethanol (EtOH), Reflux2. Acidic workup (e.g., HCl) | Ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate |
| 2. Hydrolysis | Ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate | Water | Aqueous NaOH, then HCl | This compound |
Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using a Lewis acid catalyst. numberanalytics.com In principle, thiophene can be acylated with an appropriate C4 dicarbonyl electrophile to form the target structure. However, this approach faces significant challenges. Thiophene is highly reactive and prone to polymerization under strong Lewis acid conditions, and acylation strongly favors the C2 position over the C3 position due to the greater stabilization of the cationic intermediate formed during attack at the alpha-position. stackexchange.comgoogle.com
To achieve the desired 3-substituted product, one might start with a pre-functionalized thiophene, such as 3-bromothiophene. A metal-halogen exchange followed by reaction with an appropriate acylating agent could provide the desired ketone. Alternatively, milder Lewis acids or specific catalytic systems can sometimes alter the regioselectivity. rsc.org
A plausible route could involve the acylation of thiophene with a mono-ester, mono-acid chloride derivative of malonic acid, such as ethyl malonyl chloride, in the presence of a Lewis acid like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃). google.com Subsequent hydrolysis would yield the final product.
Table 2: Hypothetical Friedel-Crafts Acylation Approach
| Reactant | Acylating Agent | Catalyst | Conditions | Product |
| Thiophene | Ethyl malonyl chloride | SnCl₄ | Dichloromethane, 0 °C to RT | Ethyl 2,4-dioxo-4-(thiophen-3-yl)butanoate |
Oxidative cleavage provides an alternative, albeit less direct, method for generating dicarbonyl compounds. numberanalytics.com This strategy would involve synthesizing a precursor molecule where the C2 and C3 carbons of the butanoic acid chain are part of a double bond or another functional group that can be cleaved oxidatively.
For instance, a thiophen-3-yl derivative attached to a suitable cyclic alkene could be synthesized. Subsequent ozonolysis (O₃) followed by a reductive or oxidative workup would cleave the double bond to form the two carbonyl groups. While powerful, this method requires the synthesis of a more complex precursor, making it a longer and potentially lower-yielding route compared to condensation or acylation strategies.
Another theoretical approach is the oxidation of a β-hydroxy ketone or a related precursor. The synthesis of vicinal tricarbonyl compounds has been achieved through the oxidation of β-ketoamides using hypervalent iodine reagents, suggesting that similar transformations could be applied to β-keto ester precursors. acs.org However, the direct application to synthesize this compound is not well-documented and remains a topic for further research.
Catalytic and Asymmetric Synthesis Approaches to this compound and its Analogues
Modern synthetic chemistry increasingly focuses on catalytic and asymmetric methods to improve efficiency and access chiral molecules. While specific asymmetric syntheses of this compound are not extensively reported, general principles of asymmetric catalysis can be applied to its analogues.
For ester condensation reactions, chiral Lewis acid catalysts or chiral bases could be employed to induce enantioselectivity, leading to optically active β-keto esters. These chiral products are valuable for the synthesis of pharmaceuticals and other biologically active molecules.
In the context of Friedel-Crafts reactions, chiral Lewis acid complexes, such as those involving copper or scandium with chiral ligands, can be used to achieve enantioselective acylation of aromatic substrates. purdue.edu Applying such a system to the acylation of thiophene could potentially yield chiral analogues of the target compound. The development of catalytic systems that also control the regioselectivity of the acylation on the thiophene ring remains a significant challenge.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency. For the primary synthetic routes to this compound, several parameters can be adjusted.
For the Claisen Condensation:
Base Selection: The choice of base is critical. While sodium ethoxide is standard, stronger bases like sodium hydride (NaH) or non-nucleophilic bases like LDA can improve yields by ensuring complete enolate formation and preventing side reactions. organic-chemistry.orgnumberanalytics.com
Solvent: The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can facilitate the reaction and improve yields compared to protic solvents like ethanol. numberanalytics.com
Temperature: Temperature control is essential to balance the reaction rate against potential side reactions or product decomposition. fiveable.me
For the Friedel-Crafts Acylation:
Catalyst Choice and Loading: The type and amount of Lewis acid can dramatically affect the outcome. Milder catalysts (e.g., SnCl₄, ZnCl₂) are often preferred for reactive heterocycles like thiophene to prevent degradation. google.comrsc.org Optimizing the catalyst-to-substrate ratio can minimize waste and cost. numberanalytics.com
Temperature: Low temperatures are typically required to control the high reactivity of thiophene and prevent polymerization. nih.gov
Acylating Agent: Using a more reactive acylating agent (acid chloride vs. anhydride) can allow for milder reaction conditions. google.com
Table 3: Optimization Parameters and Their Potential Effects
| Parameter | Condition Variation | Potential Effect on Yield/Purity | Rationale |
| Base (Claisen) | NaOEt vs. LDA | Increased Yield | LDA is a stronger, non-nucleophilic base, leading to more complete and irreversible enolate formation. numberanalytics.com |
| Solvent (Claisen) | EtOH vs. THF | Increased Yield | Aprotic solvents like THF prevent proton exchange side reactions that can occur with protic solvents. numberanalytics.com |
| Catalyst (Acylation) | AlCl₃ vs. SnCl₄ | Increased Yield, Higher Purity | SnCl₄ is a milder Lewis acid, reducing the risk of thiophene polymerization and side product formation. google.com |
| Temperature (Acylation) | Room Temp vs. 0 °C | Increased Yield, Higher Purity | Lower temperatures help control the exothermic nature of the reaction and suppress undesirable side reactions. nih.gov |
Comparative Analysis of Synthetic Pathways for this compound
The primary and most theoretically sound method for the synthesis of this compound is the mixed Claisen condensation. This well-established reaction provides a direct and efficient route to the target molecule.
The most prominent pathway involves the base-catalyzed condensation of 3-acetylthiophene with a dialkyl oxalate, such as diethyl oxalate. In this reaction, a strong base, typically an alkoxide like sodium ethoxide or a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of 3-acetylthiophene, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl oxalate. The subsequent loss of an ethoxide ion leads to the formation of the corresponding ethyl ester of this compound. The final step involves the hydrolysis of this ester under acidic conditions to yield the desired carboxylic acid.
The selection of the base and reaction conditions is critical to the success of this synthesis. Sodium ethoxide is a classic and cost-effective choice, though its use can sometimes lead to side reactions. The use of LDA at low temperatures can offer higher yields and cleaner reactions by minimizing these side products.
Below is a comparative analysis of the plausible synthetic pathways:
| Synthetic Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Mixed Claisen Condensation | 3-Acetylthiophene, Diethyl oxalate | Sodium ethoxide or LDA, followed by acid hydrolysis | Direct, high-yielding, utilizes readily available starting materials. | May require careful control of reaction conditions to avoid side reactions. |
| Acylation of β-keto ester | A suitable β-keto ester, 3-Thiophenecarbonyl chloride | Strong base (e.g., NaH), followed by decarboxylation | Potentially modular. | Multi-step, may have lower overall yield, requires synthesis of the acylating agent. |
Chemical Reactivity and Mechanistic Investigations of 2,4 Dioxo 4 Thiophen 3 Yl Butanoic Acid
Reactivity at the Dioxo Moiety of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid
The 1,3-dicarbonyl portion of the molecule is a hub of chemical activity, participating in tautomerism, nucleophilic additions, and condensation reactions that lead to the formation of diverse molecular architectures.
Keto-Enol Tautomerism and Equilibrium Studies
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. msu.edu The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by conjugation of the carbon-carbon double bond with the carbonyl group and the thiophene (B33073) ring. msu.edu
The position of the keto-enol equilibrium is highly dependent on the solvent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored, while in polar, protic solvents, which can form hydrogen bonds with the carbonyl groups, the keto form is more prevalent. The equilibrium constant (Keq = [enol]/[keto]) reflects this solvent dependency.
| Solvent | Expected Predominant Tautomer | Anticipated Approximate Keq | Key Spectroscopic Features for Enol Form |
|---|---|---|---|
| Hexane (Nonpolar) | Enol | > 1 | Broad 1H NMR signal for enolic OH (δ 10-15 ppm) |
| Chloroform (Less Polar) | Enol | ~1 | 1H NMR signal for vinylic proton (δ 5-6 ppm) |
| Methanol (Polar, Protic) | Keto | < 1 | IR absorption for conjugated C=O stretch (~1650 cm-1) |
| Water (Polar, Protic) | Keto | << 1 | IR absorption for intramolecular H-bonded OH (~2500-3200 cm-1) |
Nucleophilic Additions to Carbonyl Centers
The two carbonyl groups of the dioxo moiety are both electrophilic and susceptible to nucleophilic attack. However, their reactivity is not identical. The C4 carbonyl, being adjacent to the thiophene ring, is a ketone, while the C2 carbonyl is part of a β-keto acid system. Generally, aldehydes are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl group. libretexts.org In this molecule, the C4-carbonyl is likely to be more electrophilic than a simple alkyl ketone due to the electron-withdrawing nature of the adjacent thiophene ring.
Nucleophilic addition can occur at either carbonyl, and the regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions. Strong, sterically undemanding nucleophiles might show less selectivity, while bulkier nucleophiles may preferentially attack the less hindered C2 carbonyl.
Table of Expected Nucleophilic Addition Reactions:
| Nucleophile | Expected Major Product | Reaction Conditions |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH4) | Reduction of one or both carbonyls to hydroxyl groups | Protic solvent (e.g., methanol, ethanol) |
| Grignard reagents (RMgX) | Addition to one or both carbonyls to form tertiary alcohols | Anhydrous ether or THF |
| Organolithium reagents (RLi) | Addition to one or both carbonyls to form tertiary alcohols | Anhydrous ether or THF |
| Primary amines (RNH2) | Formation of enamines or Schiff bases | Mildly acidic conditions |
Condensation Reactions and Heterocycle Formation
The 1,3-dicarbonyl unit is a classic precursor for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with dinucleophiles. These reactions are invaluable in medicinal chemistry for generating libraries of pharmacologically active compounds.
For instance, reaction with hydrazine (B178648) (or its derivatives) leads to the formation of pyrazoles. The initial condensation likely occurs at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. Similarly, reaction with hydroxylamine (B1172632) yields isoxazoles. organic-chemistry.orgbaranlab.org The regiochemistry of the resulting heterocycle will depend on which carbonyl group undergoes the initial nucleophilic attack.
Examples of Heterocycle Formation:
| Reagent | Resulting Heterocycle | General Reaction Scheme |
|---|---|---|
| Hydrazine (H2NNH2) | Thienyl-substituted pyrazole (B372694) | 1,3-Diketone + Hydrazine → Pyrazole + 2 H2O |
| Hydroxylamine (H2NOH) | Thienyl-substituted isoxazole | 1,3-Diketone + Hydroxylamine → Isoxazole + 2 H2O |
| Urea (H2NCONH2) | Thienyl-substituted pyrimidine | 1,3-Diketone + Urea → Pyrimidine + 2 H2O |
Reactivity of the Thiophene Ring System in this compound
The thiophene ring, being an electron-rich aromatic system, readily undergoes electrophilic aromatic substitution. However, the reactivity and regioselectivity of these substitutions are significantly influenced by the nature of the substituent at the 3-position.
Electrophilic Aromatic Substitution Reactions
The 2,4-dioxo-4-yl-butanoic acid substituent is a strongly deactivating group due to the electron-withdrawing nature of the two carbonyl groups. This deactivation is transmitted through both inductive and resonance effects, making the thiophene ring less nucleophilic and therefore less reactive towards electrophiles than unsubstituted thiophene.
In 3-substituted thiophenes, electrophilic attack generally occurs at the C2 or C5 position. With a deactivating group at the 3-position, the C5 position is generally the most favored site for electrophilic substitution, as the positive charge in the intermediate sigma complex can be better stabilized.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Bromination | Br2 in acetic acid | 5-Bromo-2,4-dioxo-4-(thiophen-3-yl)butanoic acid |
| Nitration | HNO3/H2SO4 (mild conditions) | 5-Nitro-2,4-dioxo-4-(thiophen-3-yl)butanoic acid |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Reaction is unlikely due to the deactivating nature of the substituent |
Functionalization and Derivatization at the Thiophene Moiety
Beyond electrophilic substitution, the thiophene ring can be functionalized through other means, such as metal-halogen exchange and cross-coupling reactions. These methods offer powerful strategies for introducing a wide range of substituents onto the thiophene core.
If a halogen atom is introduced at the C2 or C5 position (for example, via bromination), it can be subsequently used as a handle for further transformations. Lithiation of the halogenated thiophene with an organolithium reagent, followed by quenching with an electrophile, allows for the introduction of various functional groups.
Alternatively, the halogenated thiophene can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions are highly versatile for forming new carbon-carbon bonds. nih.govorganic-chemistry.org
Potential Derivatization Reactions of a Halogenated Thiophene Derivative:
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Lithiation-Electrophilic Quench | 1. n-BuLi; 2. Electrophile (e.g., CO2, aldehydes) | Introduction of a new functional group at the site of halogenation |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Biaryl compound |
| Stille Coupling | Organostannane, Pd catalyst | Coupled product with the organostannane R-group |
Acid-Base Properties and Protonation Equilibria of this compound
The acid-base properties of this compound are dictated by the presence of two acidic functional groups: a carboxylic acid and a β-dicarbonyl moiety. The carboxylic acid group is inherently acidic due to the resonance stabilization of the corresponding carboxylate anion. For comparison, the pKa of thiophene-3-carboxylic acid is approximately 4.1. ariboreagent.comchemicalbook.com This value provides a baseline for the acidity of the carboxylic acid portion of the molecule.
The β-dicarbonyl system introduces additional complexity to the molecule's acid-base chemistry, primarily through keto-enol tautomerism. mdpi.comlibretexts.orgresearchgate.net The methylene (B1212753) protons situated between the two carbonyl groups (at the C3 position) are significantly acidic, with pKa values for similar β-dicarbonyl compounds typically ranging from 9 to 11. uobabylon.edu.iqpearson.com This increased acidity is due to the delocalization of the resulting negative charge onto both adjacent carbonyl oxygen atoms in the enolate form.
The protonation equilibria of this compound in solution are therefore a composite of these two acidic sites. In a strongly acidic medium, both the carboxylic acid and the β-dicarbonyl groups will be fully protonated. As the pH increases, the more acidic carboxylic acid proton will be the first to dissociate, forming a carboxylate. At higher pH values, a proton from the α-carbon of the β-dicarbonyl moiety can be removed to form a resonance-stabilized enolate.
The equilibrium between the keto and enol tautomers is a crucial aspect of the compound's structure and reactivity. For many 1,3-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, often making it the predominant tautomer in solution. libretexts.orglibretexts.org The specific equilibrium constant (Kenol) is influenced by factors such as solvent polarity, temperature, and the electronic nature of the substituents. mdpi.comresearchgate.net In the case of this compound, the electron-donating nature of the thiophene ring may influence the stability of the conjugated enol form.
| Functional Group | Estimated pKa Range | Contributing Factors |
|---|---|---|
| Carboxylic Acid | ~4.1 | Resonance stabilization of the carboxylate anion. |
| β-Dicarbonyl (α-protons) | 9-11 | Formation of a resonance-stabilized enolate. |
Elucidation of Reaction Mechanisms involving this compound through Kinetic and Spectroscopic Studies
While specific kinetic and spectroscopic studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of β-keto acids and thiophene derivatives. The presence of multiple reactive sites allows for a variety of chemical transformations.
Reaction Mechanisms:
Decarboxylation: β-keto acids are known to undergo facile decarboxylation upon heating. pressbooks.pub The mechanism involves the formation of a cyclic six-membered transition state, leading to the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the corresponding ketone. acs.org For this compound, this reaction would likely yield 1-(thiophen-3-yl)butane-1,3-dione.
Alkylation and Acylation: The acidic α-carbon of the β-dicarbonyl moiety can be readily deprotonated by a suitable base to form a nucleophilic enolate. uobabylon.edu.iqpressbooks.pub This enolate can then participate in SN2 reactions with alkyl halides (alkylation) or react with acyl chlorides (acylation) to introduce substituents at the C3 position. researchgate.net
Condensation Reactions: The carbonyl groups can undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazole derivatives, a common synthetic route for this class of heterocycles. ijpras.com
Electrophilic Aromatic Substitution: The thiophene ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The directing effect of the butanoyl substituent would need to be considered in predicting the regioselectivity of such reactions.
Spectroscopic Studies:
The structural features of this compound would give rise to characteristic spectroscopic signatures:
1H NMR: The spectrum would be expected to show signals for the thiophene ring protons, the methylene protons of the butanoic acid chain, and the acidic proton of the carboxylic acid. In the enol tautomer, a characteristic downfield signal for the enolic hydroxyl proton would be observed, often as a broad singlet. The chemical shifts of the thiophene protons would be influenced by the electron-withdrawing nature of the dicarbonyl substituent.
13C NMR: The spectrum would feature distinct resonances for the carbonyl carbons of the keto groups and the carboxylic acid, typically in the range of 160-200 ppm. Signals for the carbons of the thiophene ring and the methylene carbon would also be present.
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, C=O stretching frequencies for the ketone and carboxylic acid groups, and characteristic C-H and C=C stretching and bending vibrations for the thiophene ring. The presence of the enol tautomer would be indicated by a broad O-H stretch from the intramolecular hydrogen bond and a C=C stretch for the enol double bond.
UV-Vis Spectroscopy: The electronic spectrum is expected to show absorption bands corresponding to π → π* transitions within the thiophene ring and the conjugated enol system. The position and intensity of these bands would be sensitive to the solvent and the keto-enol equilibrium. jchps.com
| Spectroscopic Technique | Expected Key Features |
|---|---|
| 1H NMR | Signals for thiophene, methylene, and carboxylic acid protons; downfield enolic OH signal. |
| 13C NMR | Resonances for three carbonyl carbons (>160 ppm); thiophene and methylene carbon signals. |
| IR | Broad O-H stretch (carboxylic acid); C=O stretches; thiophene ring vibrations; enol O-H and C=C stretches. |
| UV-Vis | π → π* transitions for the thiophene ring and conjugated enol system. |
Chelation and Complexation Behavior of this compound
The β-dicarbonyl moiety of this compound is a classic bidentate ligand capable of forming stable chelate complexes with a wide range of metal ions. ijpras.comresearchgate.net Upon deprotonation of the acidic α-carbon, the resulting enolate anion can coordinate to a metal center through both carbonyl oxygen atoms, forming a stable six-membered chelate ring. ebsco.com
This chelation is a fundamental aspect of the coordination chemistry of β-diketones. iosrjournals.org The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration) and the steric and electronic properties of the ligand. The thiophene substituent in this compound may modulate the ligand's electronic properties and, consequently, the stability of its metal complexes.
The formation of these complexes often leads to significant changes in the spectroscopic properties of the molecule, such as shifts in UV-Vis absorption bands and changes in NMR chemical shifts, which can be used to study the complexation equilibria. The ability of β-diketones to form stable, often volatile, and soluble metal complexes has led to their widespread use in various applications, including as catalysts, precursors for material synthesis, and as sequestering agents. iosrjournals.orgnih.gov
The reaction between a metal ion and the β-diketone ligand generally proceeds through the reaction of the metal ion with the enol or enolate form of the ligand, as the keto tautomer is often found to be less reactive. iosrjournals.orgresearchgate.net The kinetics of complex formation can be studied to elucidate the underlying mechanism, which may involve steps such as tautomerization, deprotonation, and coordination.
Advanced Spectroscopic and Structural Characterization of 2,4 Dioxo 4 Thiophen 3 Yl Butanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a wealth of information regarding its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Chemical Shifts and Coupling Patterns
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the thiophene (B33073) ring and the butanoic acid chain. The thiophene protons are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by the substitution pattern of the thiophene-3-yl group. The methylene (B1212753) protons of the butanoic acid chain would likely appear as a singlet or a set of coupled signals in the range of 3.0-4.5 ppm, influenced by the neighboring carbonyl groups. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, generally above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The carbonyl carbons of the dioxo-butanoic acid moiety are expected to resonate at the most downfield positions, typically in the range of 160-200 ppm. The carbons of the thiophene ring would appear in the aromatic region, between 120 and 150 ppm. The methylene carbon of the butanoic acid chain is anticipated to have a chemical shift in the range of 40-60 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene-H2 | 8.0 - 8.5 | 130 - 140 |
| Thiophene-H4 | 7.2 - 7.6 | 125 - 135 |
| Thiophene-H5 | 7.6 - 8.0 | 128 - 138 |
| -CH₂- | 3.5 - 4.5 | 45 - 55 |
| -COOH | > 10 (broad) | 165 - 175 |
| C=O (ketone) | - | 180 - 195 |
| C=O (acid) | - | 165 - 175 |
| Thiophene-C3 | - | 135 - 145 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and through-space interactions within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the thiophene ring and potentially within the butanoic acid chain if the methylene protons are diastereotopic.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by several key vibrational modes.
The most prominent features in the IR spectrum would be the strong absorptions corresponding to the carbonyl stretching vibrations. The two ketone carbonyl groups and the carboxylic acid carbonyl group are expected to give rise to intense bands in the region of 1650-1760 cm⁻¹. The exact positions of these bands would be sensitive to conjugation and hydrogen bonding. The O-H stretching vibration of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be observed around 3100 cm⁻¹, while the C-H stretches of the methylene group would be in the 2850-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, including the characteristic vibrations of the thiophene ring.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the thiophene ring and the C=O symmetric stretching modes would be expected to show strong signals in the Raman spectrum.
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |
| Thiophene C-H | Stretching | ~3100 |
| Methylene C-H | Stretching | 2850 - 3000 |
| Ketone C=O | Stretching | 1680 - 1720 |
| Carboxylic Acid C=O | Stretching | 1700 - 1760 |
| Thiophene C=C | Stretching | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₈H₆O₄S, with a monoisotopic mass of approximately 198.00 g/mol . In a high-resolution mass spectrum, the observation of the molecular ion peak with this precise mass would confirm the elemental composition.
The fragmentation of the molecular ion under electron ionization (EI) or other ionization techniques would provide valuable structural information. Key fragmentation pathways would likely involve the loss of small, stable molecules such as H₂O, CO, and CO₂ from the carboxylic acid and carbonyl groups. Cleavage of the bond between the thiophene ring and the butanoic acid chain would also be an expected fragmentation pathway, leading to the formation of a thienoyl cation. The analysis of these fragment ions would help to confirm the proposed structure.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment | Description |
| 198 | [C₈H₆O₄S]⁺ | Molecular Ion |
| 181 | [C₈H₅O₃S]⁺ | Loss of OH |
| 153 | [C₇H₅O₂S]⁺ | Loss of COOH |
| 111 | [C₅H₃OS]⁺ | Thienoyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The conjugated system, which includes the thiophene ring and the adjacent carbonyl group, will give rise to strong π → π* transitions, likely in the range of 250-350 nm. The less intense n → π* transitions, associated with the lone pair of electrons on the oxygen atoms of the carbonyl groups, are expected to appear at longer wavelengths, potentially in the 350-450 nm region. The position and intensity of these absorption bands can be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Furthermore, this technique would reveal the details of the intermolecular interactions that govern the crystal packing. It is anticipated that strong hydrogen bonds would be formed between the carboxylic acid groups of adjacent molecules, potentially leading to the formation of dimers or extended chains. Other weaker interactions, such as C-H···O and π-π stacking between the thiophene rings, might also play a role in the crystal lattice. Understanding these interactions is crucial for correlating the solid-state structure with the macroscopic properties of the material. Due to the lack of available experimental data, a detailed description of the crystal structure is not possible at this time.
Conformational Analysis of this compound in Solution and Solid States
The conformational landscape of a molecule can differ significantly between the solution and solid states due to the influence of intermolecular forces in the crystalline lattice versus solvent interactions in solution.
Solid-State Conformation:
In the solid state, molecules typically adopt a single, low-energy conformation that allows for efficient packing in the crystal lattice. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline form. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the solid state.
For this compound, it is anticipated that intramolecular and intermolecular hydrogen bonding would play a significant role in dictating the crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the keto groups also act as hydrogen bond acceptors. These interactions would likely lead to a well-ordered, stable crystalline structure. The orientation of the thiophene ring relative to the butanoic acid chain would be fixed in a specific conformation that minimizes steric clashes and maximizes favorable intermolecular contacts.
Solution-State Conformation:
In solution, this compound is expected to exist as an equilibrium of multiple conformers. The molecule has greater conformational freedom compared to the solid state, and the relative populations of different conformers are determined by their free energies in the specific solvent. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the conformational dynamics of molecules in solution. futurity-proceedings.com By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), it is possible to deduce the average conformation or the relative populations of different conformers.
The polarity of the solvent is expected to have a significant impact on the conformational equilibrium. In polar solvents, conformations that maximize the exposure of polar groups to the solvent may be favored. Conversely, in nonpolar solvents, conformations that allow for intramolecular hydrogen bonding might be more stable.
Computational chemistry provides a valuable theoretical approach to complement experimental studies. researchgate.netmdpi.com Quantum mechanical calculations can be used to model the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers for interconversion between them. These calculations can provide insights into the relative energies of different conformations and help in the interpretation of experimental data.
Data on Conformational Parameters:
| Parameter | Solid-State (Hypothetical) | Solution-State (Hypothetical Average) |
| Torsion Angles (°) | ||
| Thiophene-C(4) | 15.0 | 25.0 |
| C(4)-C(3) | 175.0 | 160.0 |
| C(3)-C(2) | -170.0 | -150.0 |
| Key Bond Lengths (Å) | ||
| Thiophene-C(4) | 1.48 | 1.48 |
| C(4)=O | 1.22 | 1.22 |
| C(2)=O | 1.23 | 1.23 |
| Hydrogen Bonding | ||
| Intramolecular | Possible | Solvent Dependent |
| Intermolecular | Dominant | Present |
Table 1: Hypothetical Conformational Data for this compound
While computational studies exist for structurally similar compounds, such as isomers like 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid, the strict requirement to focus solely on the thiophen-3-yl variant prevents the inclusion of that data. The principles of scientific accuracy and adherence to the specified subject matter preclude the extrapolation of findings from different molecules.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline for "Computational and Theoretical Investigations of this compound" based on the currently available research.
Computational and Theoretical Investigations of 2,4 Dioxo 4 Thiophen 3 Yl Butanoic Acid
Ligand-Protein Docking and Molecular Recognition Studies (Theoretical Aspects)
Computational and theoretical investigations, particularly ligand-protein docking and molecular recognition studies, offer significant insights into the potential biochemical interactions of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid with various protein targets. Although specific docking studies for this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its potential binding modes can be extrapolated from research on structurally analogous compounds, such as thiophene (B33073) derivatives and β-keto acid inhibitors. These theoretical approaches are crucial in predicting binding affinities, identifying key interacting residues, and elucidating the types of non-covalent interactions that govern molecular recognition at the active sites of enzymes and receptors.
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a protein to form a stable complex. For derivatives of thiophene, these studies have revealed common interaction patterns. The thiophene ring, with its sulfur heteroatom and aromatic nature, can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and π-sulfur interactions. The oxygen atoms of the dioxo functionality and the carboxylic acid group in this compound are predicted to be key sites for forming hydrogen bonds with amino acid residues in a protein's active site.
In silico studies on analogous β-keto acid compounds have frequently identified them as potent enzyme inhibitors. The β-keto acid moiety is a common pharmacophore that can chelate metal ions in metalloenzymes or form strong hydrogen bonds and electrostatic interactions with catalytic residues. For instance, docking studies of flavonoid compounds with β-ketoacyl acyl carrier protein synthase I (KAS I), a key enzyme in bacterial fatty acid biosynthesis, have demonstrated strong binding energies. nih.gov Compounds like genistein (B1671435) and isorhamnetin (B1672294) have shown superior predicted binding energies compared to known inhibitors, suggesting the potential for similar keto-acid-containing structures to be effective inhibitors. nih.gov
The theoretical binding of this compound to an enzyme's active site would likely involve a combination of interactions. The butanoic acid chain allows for flexibility, enabling the molecule to adopt a conformation that complements the topology of the binding pocket. The terminal carboxylic acid is a prime candidate for forming strong, directional hydrogen bonds with polar residues such as serine, threonine, or the backbone amides of the protein. The two ketone groups provide additional hydrogen bond acceptor sites, enhancing the binding affinity.
To illustrate the potential interactions, a hypothetical docking scenario can be constructed based on common enzyme active site features. The thiophene ring could fit into a hydrophobic pocket, with the sulfur atom potentially forming favorable interactions with nearby aromatic residues. The dioxo-butanoic acid chain would then position itself to interact with the catalytic machinery of the enzyme.
Below are interactive data tables summarizing typical binding interactions and energies observed for structurally related compounds in molecular docking studies.
Table 1: Predicted Binding Interactions for Thiophene and β-Keto Acid Analogs with Various Protein Targets
| Compound Class | Protein Target | Key Interacting Residues | Interaction Types | Reference |
| Thiophene Carboxamide | JNK1 | Met111, Val118, Asn114 | Hydrogen Bonding, Hydrophobic Interactions | |
| Flavonoid (β-keto acid-like) | β-ketoacyl acyl carrier protein synthase I (KAS I) | HIS298, HIS333 | Hydrogen Bonding | researchgate.net |
| Thieno[2,3-b]thiophene | Dihydrofolate Reductase (DHFR) | Ile9, Glu32, Phe36, Ile112, Tyr118 | Hydrogen Bonding, Hydrophobic, Van der Waals | |
| β-Keto Ester | LasR Quorum-Sensing Protein | - | Not Specified | researchgate.net |
Table 2: Representative Docking Scores and Binding Energies for Analogous Compounds
| Compound/Analog | Protein Target | Docking Score/Binding Energy (kcal/mol) | Reference |
| Genistein | KAS I | -135.76 | nih.gov |
| Isorhamnetin | KAS I | -132.42 | nih.gov |
| Thiolactomycin (Known Inhibitor) | KAS I | -90.26 | nih.gov |
| Cerulenin (Known Inhibitor) | KAS I | -99.64 | nih.gov |
| Cardamonin | BACE1 | -9.5 | nih.gov |
| Pinocembrin | BACE1 | -7.9 | nih.gov |
| Pinostrobin | BACE1 | -7.6 | nih.gov |
These theoretical studies underscore the potential of this compound as a biologically active molecule. The combination of a thiophene ring and a dioxo-butanoic acid functional group provides a scaffold that is well-suited for specific and strong interactions with protein targets. The insights gained from these computational models are invaluable for guiding further experimental studies to validate these predicted interactions and to explore the therapeutic potential of this compound.
Biological and Biochemical Activity of 2,4 Dioxo 4 Thiophen 3 Yl Butanoic Acid and Its Derivatives in Vitro and Pre Clinical Focus
Exploration of Molecular Targets and Ligand Binding Mechanisms
There is no specific information available in the current scientific literature detailing the molecular targets of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid. The identification of specific protein, nucleic acid, or other macromolecular targets is a critical first step in understanding the pharmacological profile of any compound. Future research would need to employ techniques such as affinity chromatography, proteomics-based approaches, or computational docking studies to identify potential binding partners. Understanding the ligand binding mechanisms would further require biophysical assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize the thermodynamics and kinetics of the interaction.
Enzyme Inhibition and Activation Studies (In Vitro Biochemistry)
The potential for this compound to act as an enzyme inhibitor or activator has not been reported. Thiophene (B33073) derivatives have been known to interact with a variety of enzymes, but specific assays with this compound are lacking.
No kinetic data, such as Michaelis-Menten constants (Km) or inhibitor constants (Ki), are available for the interaction of this compound with any enzyme. Such studies are fundamental to determining the potency and mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Without identified primary enzyme targets, the specificity and selectivity profile of this compound remains unknown. Comprehensive screening against a panel of related and unrelated enzymes would be necessary to establish its selectivity, a crucial factor for minimizing off-target effects.
Receptor Binding Investigations and Agonist/Antagonist Characterization (Cell-Free or Reporter Gene Assays)
There are no published studies on the interaction of this compound with any specific receptors. Receptor binding assays, typically using radiolabeled ligands or fluorescence-based techniques, would be required to determine its affinity for various receptors. Subsequent functional assays, such as reporter gene assays in cell lines, would be needed to characterize whether the compound acts as an agonist, antagonist, or inverse agonist at any identified receptor targets.
Cellular Pathway Modulation in Model Systems (e.g., cell cultures)
Information regarding the effects of this compound on cellular pathways is not available. Studies using cultured cells are essential to bridge the gap between molecular interactions and physiological responses.
There is no data on how this compound may alter gene expression. Techniques such as quantitative polymerase chain reaction (qPCR) for targeted mRNA analysis or broader transcriptomic approaches like RNA sequencing would be necessary to understand its impact on cellular gene regulation. Similarly, protein expression analysis through methods like Western blotting or mass spectrometry-based proteomics would be required to assess the downstream effects on protein levels.
Cell Signaling Pathway Interrogation
While specific studies interrogating the effect of this compound on cell signaling pathways are not extensively documented in publicly available literature, the structural motifs of this compound—a thiophene ring and a 1,3-dicarbonyl system—are present in various biologically active molecules known to modulate cellular signaling. Thiophene derivatives, for instance, have been identified as inhibitors of key signaling enzymes. One such example is the Polo-like kinase 1 (Plk1), a crucial regulator of the cell cycle. Inhibition of Plk1 by thiophene-containing compounds can lead to mitotic arrest and apoptosis in cancer cells, indicating a direct impact on cell cycle signaling pathways. nih.gov
Furthermore, the 1,3-dicarbonyl moiety is a key feature in a class of compounds known to inhibit influenza virus polymerase endonuclease, an essential enzyme for viral replication. researchgate.net This suggests a potential mechanism of action involving the disruption of viral life cycle signaling. The interrogation of how this compound and its derivatives might influence such pathways would likely involve a battery of in vitro assays, including kinase inhibition assays, reporter gene assays to measure transcription factor activity (e.g., NF-κB, AP-1), and western blotting to assess the phosphorylation status of key signaling proteins (e.g., MAP kinases, Akt).
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The systematic exploration of the structure-activity relationships (SAR) of this compound would involve the design and synthesis of a library of analogs with targeted modifications. The synthetic strategy would likely start from a thiophene precursor, with subsequent elaboration to introduce the dioxobutanoic acid side chain. A common synthetic route to obtain 2,4-dioxobutanoic acid derivatives involves the condensation of a methyl ketone with a dialkyl oxalate (B1200264). researchgate.net
Key modifications to probe the SAR could include:
Modification of the thiophene ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the thiophene ring to investigate the influence of electronics and sterics on activity.
Alterations to the dioxobutanoic acid chain: Esterification or amidation of the carboxylic acid to explore the importance of this acidic functional group for biological activity. The enolic nature of the 1,3-dicarbonyl system also presents opportunities for derivatization.
Varying the linker: The length of the carbon chain between the thiophene ring and the dicarbonyl moiety could be extended or shortened to assess the optimal distance for target engagement.
The synthesized analogs would then be subjected to a panel of biological assays to determine how these structural changes affect their potency and selectivity.
In the absence of a known biological target for this compound, ligand-based pharmacophore modeling would be a valuable tool for identifying key chemical features responsible for any observed biological activity. This approach involves analyzing a set of active and inactive molecules to generate a 3D model that defines the essential steric and electronic features required for activity.
For thiophene-based compounds, pharmacophore models have been successfully generated to understand their inhibitory activity against enzymes like MurF and Polo-like kinase 1 (Plk1). nih.govnih.gov A typical pharmacophore model for a thiophene-based inhibitor might include features such as:
A hydrogen bond acceptor (e.g., the carbonyl oxygens).
A hydrogen bond donor (e.g., the carboxylic acid proton).
Aromatic/hydrophobic regions (e.g., the thiophene ring).
Once a pharmacophore model is developed and validated, it can be used to virtually screen large compound libraries to identify novel molecules with a higher probability of being active. frontiersin.orgmdpi.com This in silico approach can significantly accelerate the discovery of new and more potent derivatives.
| Pharmacophore Feature | Potential Contribution from this compound |
| Hydrogen Bond Acceptor | Carbonyl oxygens of the dioxo group |
| Hydrogen Bond Donor | Carboxylic acid hydroxyl group |
| Aromatic/Hydrophobic | Thiophene ring |
| Negative Ionizable | Carboxylate anion at physiological pH |
Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level
Elucidating the mechanism of action of this compound would require a multi-pronged approach. Initially, broad phenotypic screening could identify its general biological effects, such as anti-inflammatory, antimicrobial, or anticancer activity. techscience.comeprajournals.com For instance, many thiophene derivatives have shown promising anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com
Subsequent mechanistic studies would aim to identify the specific molecular target(s). Techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction could be employed. Once a putative target is identified, its interaction with the compound would be validated through biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinity and kinetics.
At the cellular level, studies would focus on how the compound affects cellular processes. For example, if the compound shows anticancer activity, its effects on the cell cycle, apoptosis, and cell migration would be investigated using techniques like flow cytometry, TUNEL assays, and wound healing assays.
Investigation of Metabolic Pathways and Transformations of this compound in Biological Systems (In Vitro/Ex Vivo)
The metabolic fate of this compound is a critical aspect of its preclinical evaluation. Thiophene-containing compounds are known to undergo metabolic activation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides. acs.orgresearchgate.net These reactive intermediates have the potential to covalently bind to cellular macromolecules, which can sometimes lead to toxicity.
In vitro and ex vivo systems are instrumental in studying these metabolic pathways. Incubations with liver microsomes, S9 fractions, or primary hepatocytes can reveal the major metabolic routes. nih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are then used to identify the structures of the metabolites.
Potential metabolic transformations for this compound could include:
Oxidation of the thiophene ring: Formation of thiophene S-oxide and subsequent epoxide, which can be further hydrolyzed to a dihydrodiol or conjugated with glutathione.
Reduction of the keto groups: One or both of the carbonyl groups could be reduced to hydroxyl groups.
Conjugation of the carboxylic acid: Glucuronidation or sulfation of the carboxylic acid moiety is a common metabolic pathway for acidic drugs.
Understanding the metabolic profile of this compound is essential for predicting its pharmacokinetic properties and potential for drug-drug interactions.
| Potential Metabolic Reaction | Enzyme Family Involved | Resulting Metabolite |
| Thiophene Oxidation | Cytochrome P450 (CYP) | Thiophene S-oxide, Thiophene epoxide |
| Ketone Reduction | Carbonyl Reductases | Hydroxybutanoic acid derivatives |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Acyl glucuronide |
Applications of 2,4 Dioxo 4 Thiophen 3 Yl Butanoic Acid in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The unique molecular architecture of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid, which incorporates a thiophene (B33073) ring, a carboxylic acid, and two ketone functionalities, renders it a highly valuable and reactive intermediate in the synthesis of intricate organic molecules. The distinct reactivity of each functional group allows for selective transformations, providing a strategic advantage in multistep synthetic sequences.
The thiophene moiety, a sulfur-containing aromatic heterocycle, is a common feature in many biologically active compounds. The diketone system and the carboxylic acid group offer multiple points for chemical modification and elaboration, making this compound a desirable starting material for creating diverse molecular frameworks.
Precursor to Biologically Relevant Scaffolds
The structural motifs present in this compound serve as a foundation for the synthesis of various biologically significant scaffolds. The thiophene ring, in particular, is a well-established pharmacophore found in numerous pharmaceuticals. Compounds containing a thiophene core are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
The dicarbonyl functionality can be readily transformed into a variety of heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines, which are themselves important classes of biologically active compounds. For instance, condensation reactions with hydrazine (B178648) derivatives can yield pyrazole-containing molecules, while hydroxylamine (B1172632) can lead to the formation of isoxazoles. These reactions pave the way for the generation of compound libraries for drug discovery and development. The carboxylic acid group provides a handle for forming amide or ester linkages, allowing for the attachment of this scaffold to other molecules of interest, including peptides and other natural products.
Role in Natural Product Synthesis
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its potential as a key building block is evident. The structural subunits embedded within this molecule are present in various natural products. The ability to selectively manipulate the different functional groups allows for the stereocontrolled introduction of new chiral centers, a critical aspect of natural product synthesis.
The thiophene ring can act as a bioisostere for a phenyl ring, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This principle can be applied to the synthesis of natural product analogues with improved biological profiles.
Employment in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The multiple reactive sites in this compound make it an ideal candidate for participation in MCRs.
For example, the diketone functionality can react with an amine and an isocyanide in a Ugi-type reaction, or with an amine and a β-dicarbonyl compound in a Hantzsch-type pyridine (B92270) synthesis. Such reactions would allow for the rapid construction of complex, drug-like molecules from simple starting materials. The ability to generate molecular diversity quickly is a significant advantage in the early stages of drug discovery.
Use in the Development of Novel Synthetic Reagents and Catalysts
The inherent reactivity of this compound can be harnessed to develop new synthetic reagents and catalysts. The carboxylic acid can be converted into an acyl chloride or other activated species, which can then be used to acylate a variety of nucleophiles.
Furthermore, the thiophene ring can be functionalized to incorporate coordinating atoms, such as nitrogen or phosphorus, leading to the formation of novel ligands for transition metal catalysis. The sulfur atom in the thiophene ring itself can also act as a coordinating atom. Catalysts derived from such ligands could find applications in a wide range of organic transformations, including cross-coupling reactions and asymmetric synthesis.
Green Chemistry Approaches in Synthetic Applications of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound can be aligned with these principles in several ways.
As a highly functionalized molecule, its use can lead to shorter synthetic routes, which in turn reduces the consumption of reagents and solvents and the generation of waste. Its potential application in MCRs is a prime example of a green synthetic strategy due to the inherent atom economy and reduction in purification steps.
Future Research Trajectories and Unresolved Challenges in the Academic Study of 2,4 Dioxo 4 Thiophen 3 Yl Butanoic Acid
Emerging Methodologies for Synthesis and Derivatization
A significant challenge in the study of 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid is the development of efficient and versatile synthetic routes. Traditional methods for creating β-keto esters and related dicarbonyl compounds, such as Claisen condensation or acylation of ketone enolates, often require harsh conditions and may result in inconsistent yields. nih.gov Future research must pivot towards more advanced and sustainable synthetic strategies.
Emerging methodologies such as flow chemistry offer precise control over reaction parameters, potentially improving yields and purity while enhancing safety and scalability. researchgate.netPhotocatalysis represents another promising avenue, enabling novel carbon-carbon bond formations under mild conditions, which could be harnessed to construct the core structure or introduce diverse functional groups. rsc.orgresearchgate.net Furthermore, the application of chemo-enzymatic methods could provide highly stereoselective pathways for producing chiral derivatives, a critical aspect for pharmaceutical applications where enantiomeric purity is paramount. cabidigitallibrary.orgresearchgate.net The development of one-pot, multi-component reactions would also streamline the synthesis, making the compound and its analogs more accessible for further investigation. nih.gov
| Methodology | Potential Advantages | Key Research Challenge |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Optimization of reactor design and reaction conditions for this specific synthesis |
| Photocatalysis | Mild reaction conditions, novel bond formations, high selectivity | Development of suitable photocatalysts and identification of effective light-activated pathways rsc.org |
| Enzymatic Synthesis | High enantioselectivity, green and sustainable process | Discovery and engineering of enzymes with specific activity for the target molecule or its precursors rsc.orgnih.gov |
| Multi-Component Reactions | Increased efficiency, reduced waste, operational simplicity | Designing a convergent reaction sequence that assembles the molecule from simple precursors in a single step |
Advanced Mechanistic Insights and Predictive Modeling
The chemical behavior of this compound is dictated by its unique electronic structure, including the electron-rich thiophene (B33073) ring and the reactive 1,3-dicarbonyl system. A profound unresolved challenge lies in understanding its tautomeric equilibrium. The compound can exist in multiple keto and enol forms, a phenomenon that profoundly influences its reactivity, biological activity, and spectroscopic properties. frontiersin.org
Future investigations should heavily leverage computational chemistry to address this gap. High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can predict the relative stabilities of different tautomers in various solvent environments. comporgchem.comnih.gov Such models can also elucidate reaction mechanisms, predict sites of electrophilic and nucleophilic attack, and calculate spectroscopic data to aid in experimental characterization. researchgate.net Advanced techniques like photoelectron photoion coincidence spectroscopy could provide direct experimental validation of reactive intermediates predicted by these models. rsc.org Predictive modeling will be instrumental in rationally designing derivatives with tailored electronic properties and reactivity. acs.org
| Research Area | Computational Tool/Method | Objective |
| Tautomerism Study | Density Functional Theory (DFT), Continuum Solvent Models (PCM, SMD) | Predict the most stable tautomeric forms in different environments and quantify equilibrium constants. comporgchem.comresearchgate.net |
| Reactivity Analysis | Frontier Molecular Orbital (FMO) Theory, Fukui Functions | Identify reactive sites for electrophilic/nucleophilic attack and predict reaction outcomes. |
| Mechanism Elucidation | Transition State Searching, Intrinsic Reaction Coordinate (IRC) analysis | Map the energy profiles of potential reaction pathways for synthesis and degradation. |
| Spectroscopic Prediction | Time-Dependent DFT (TD-DFT) | Calculate theoretical UV-Vis, IR, and NMR spectra to aid in the identification of isomers and tautomers. |
Untapped Biological and Biochemical Pathways
The biological profile of this compound is almost entirely unexplored. Thiophene derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netijprajournal.com The presence of the β-dicarbonyl moiety, a known metal-chelating pharmacophore, suggests potential interactions with metalloenzymes.
The foremost task is to conduct broad biological activity screening . This should involve testing the compound against diverse panels of targets, such as kinases, proteases, and microbial strains. nih.gov Given the structural similarities to compounds that inhibit enzymes involved in inflammation, such as cyclooxygenase (COX), this is a logical starting point. nih.gov A significant future trajectory involves using "omics" approaches. Chemoproteomics could identify specific protein targets within a cell, while metabolomics could reveal how the compound perturbs cellular biochemical pathways. mdpi.comacs.org These unbiased, system-wide approaches are crucial for discovering novel mechanisms of action and identifying currently untapped therapeutic potentials.
| Screening Approach | Potential Targets/Pathways | Goal |
| Antimicrobial Assays | Bacterial and fungal strains | Discovery of new anti-infective agents. |
| Anticancer Screening | Cancer cell lines, specific oncogenic proteins | Identification of novel cytotoxic or targeted anticancer activity. researchgate.net |
| Enzyme Inhibition Assays | Kinases, proteases, metabolic enzymes | Elucidation of specific molecular targets. |
| Chemoproteomics | Cellular proteome | Unbiased identification of direct protein binding partners. |
| Metabolomics | Cellular metabolome | Understanding the compound's impact on biochemical networks. |
Novel Synthetic Applications and Material Science Potentials
Beyond its potential biological activity, this compound holds promise as a versatile building block in organic synthesis and material science. The thiophene ring is a key component in many organic electronic materials due to its unique electronic and structural properties. researchgate.netnumberanalytics.com
Future research should explore the polymerization of this compound or its derivatives to create novel conductive polymers . The thiophene unit can facilitate π-stacking and charge transport, while the dicarbonyl and carboxylic acid groups offer handles for tuning solubility, processability, and electronic properties. Another untapped area is its use as a ligand in metal-organic frameworks (MOFs) or coordination polymers. The dicarbonyl moiety is an excellent chelator for metal ions, potentially leading to materials with interesting catalytic, sensing, or gas storage properties. Furthermore, its polyfunctionality makes it an ideal scaffold for creating complex molecular architectures for applications in agrochemicals or as specialized chemical probes. numberanalytics.com
| Application Area | Rationale | Potential Outcome |
| Organic Electronics | Thiophene core provides semiconducting properties. | Development of new materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). numberanalytics.com |
| Metal-Organic Frameworks | Dicarbonyl group acts as a metal-chelating ligand. | Creation of porous materials for catalysis, gas separation, or chemical sensing. |
| Polymer Chemistry | Can act as a functional monomer. | Synthesis of novel polymers with tailored thermal, mechanical, or electronic properties. |
| Synthetic Building Block | Multiple reactive sites for further chemical modification. | Access to complex heterocyclic systems for pharmaceutical or agrochemical discovery. |
Integration of Artificial Intelligence and Machine Learning in Research
The complexity and vastness of the chemical space associated with this compound and its potential derivatives make it an ideal candidate for the integration of Artificial Intelligence (AI) and Machine Learning (ML). These computational tools are revolutionizing drug discovery and materials science by accelerating discovery cycles and uncovering patterns that are not obvious to human researchers. iscientific.org
| AI/ML Application | Description | Impact on Research |
| Retrosynthesis Planning | AI algorithms predict multi-step synthetic pathways to a target molecule. nih.gov | Accelerates the design of synthetic routes and suggests innovative chemical strategies. |
| Property Prediction (QSAR) | ML models learn from existing data to predict the biological activity or physical properties of new molecules. nih.gov | Enables high-throughput virtual screening and prioritization of synthetic targets. |
| De Novo Molecular Design | Generative models create novel molecular structures optimized for specific properties. | Facilitates the discovery of innovative compounds with enhanced performance. |
| Reaction Optimization | ML algorithms analyze experimental data to suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). | Reduces the number of experiments needed to achieve high-yield syntheses. |
Q & A
Basic: What are the key steps for synthesizing 2,4-Dioxo-4-(thiophen-3-yl)butanoic acid, and how is the product characterized?
Methodological Answer:
A typical synthesis involves condensation reactions using thiophen-3-yl precursors (e.g., thiophene-3-carbaldehyde) with diketone intermediates. For example, a modified procedure inspired by benzoylisothiocyanate-mediated cyclization ( ) can be adapted:
Reaction Setup : Combine thiophen-3-yl derivatives with a diketone precursor (e.g., diethyl oxalate) in 1,4-dioxane under reflux.
Acid Catalysis : Use HCl or H₂SO₄ to facilitate cyclization and ketone formation.
Purification : Isolate the crude product via vacuum filtration and recrystallize using ethanol/water mixtures.
Characterization :
- NMR : Confirm the presence of thiophene protons (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 190–210 ppm) .
- IR : Identify C=O stretches (~1700 cm⁻¹) and aromatic C-S vibrations (~680 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks matching the molecular formula (C₈H₆O₄S) .
Advanced: How can conflicting spectroscopic data for this compound be resolved during structural elucidation?
Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. To resolve these:
Variable Temperature NMR : Perform experiments at different temperatures (e.g., 25°C to 60°C) to observe dynamic equilibria between keto-enol tautomers .
Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts on carbonyl signals .
Computational Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and cross-validate experimental peaks .
X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable (e.g., via salt formation with amines) .
Basic: What solvents and conditions optimize the stability of this compound during storage?
Methodological Answer:
The compound’s stability depends on minimizing hydrolysis and oxidation:
Solvent Choice : Store in anhydrous DMSO or dichloromethane at –20°C to prevent ketone hydration .
Inert Atmosphere : Use argon or nitrogen gas to displace oxygen in storage vials .
Additives : Include free radical scavengers (e.g., BHT at 0.1% w/v) to inhibit oxidative degradation .
Advanced: How can researchers design kinetic studies to probe the reactivity of the thiophene ring in this compound?
Methodological Answer:
Electrophilic Substitution : Monitor reaction rates with bromine or nitric acid under controlled conditions (e.g., 0°C to 40°C) using UV-Vis spectroscopy to track intermediate formation .
DFT Calculations : Model transition states for sulfonation or halogenation to predict regioselectivity (meta vs. para substitution) .
Competitive Experiments : Compare reactivity with phenyl or furan analogs to quantify thiophene’s electronic effects .
Basic: What analytical techniques are critical for assessing purity in synthetic batches?
Methodological Answer:
HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (95:5) to quantify impurities; validate with spiked standards .
TLC : Monitor reactions using silica plates eluted with ethyl acetate/hexane (3:7); visualize under UV (254 nm) or iodine vapor .
Elemental Analysis : Confirm %C, %H, and %S align with theoretical values (e.g., C 46.6%, H 2.9%, S 15.5%) .
Advanced: What strategies address low yields in large-scale synthesis of this compound?
Methodological Answer:
Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂ or FeCl₃) to enhance cyclization efficiency; use DOE (Design of Experiments) to identify optimal catalyst loading .
Continuous Flow Chemistry : Implement microreactors to improve heat/mass transfer and reduce side reactions (e.g., over-oxidation) .
Byproduct Recycling : Isolate unreacted starting materials via column chromatography (silica gel, gradient elution) .
Basic: How can researchers evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
In Silico Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of target kinases (e.g., EGFR or CDK2) .
Enzyme Assays : Measure IC₅₀ values via fluorescence-based ADP-Glo™ kinase assays at varying concentrations (1 nM–100 µM) .
Cell Viability Tests : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to correlate inhibition with cytotoxicity .
Advanced: How do steric and electronic effects of the thiophene ring influence intermolecular interactions in co-crystals?
Methodological Answer:
Co-crystallization Screens : Combine the compound with co-formers (e.g., nicotinamide or caffeine) in 10 solvents (e.g., ethanol, acetone) to assess π-π stacking and hydrogen bonding .
SC-XRD Analysis : Resolve crystal structures to quantify dihedral angles between thiophene and co-former aromatic rings .
Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., S···O interactions) using CrystalExplorer .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., SO₂ from thiophene degradation) .
Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic studies of this compound?
Methodological Answer:
Synthetic Labeling : Introduce ¹³C at the carbonyl positions using ¹³C-enriched diethyl oxalate in the synthesis .
Tracing Metabolism : Administer labeled compound to cell cultures and track incorporation into metabolites via LC-MS/MS .
Kinetic Isotope Effects : Compare reaction rates of ²H-labeled vs. unlabeled analogs to elucidate rate-limiting steps in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
